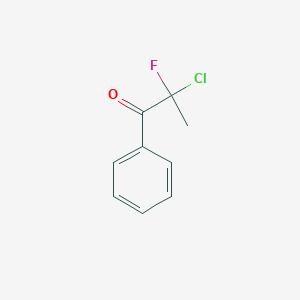
2-Chloro-2-fluoro-1-phenyl-1-propanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-2-fluoro-1-phenyl-1-propanone is an organic compound with the molecular formula C9H8ClFO It is a derivative of propanone, where the hydrogen atoms on the second carbon are replaced by chlorine and fluorine atoms, and the first carbon is bonded to a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Chloro-2-fluoro-1-phenyl-1-propanone can be synthesized through several methods. One common approach involves the reaction of 2-chloro-1-phenyl-1-propanone with a fluorinating agent. The reaction typically occurs under controlled conditions to ensure the selective substitution of the chlorine atom with a fluorine atom.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and the concentration of reactants, are carefully monitored and controlled to maximize yield and purity. The product is then purified through techniques such as distillation or crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-2-fluoro-1-phenyl-1-propanone undergoes various chemical reactions, including:
Substitution Reactions: The chlorine or fluorine atoms can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether are common reducing agents.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions are typical oxidizing agents.
Major Products
Substitution: Products depend on the substituent introduced, such as 2-iodo-2-fluoro-1-phenyl-1-propanone.
Reduction: The major product is 2-chloro-2-fluoro-1-phenyl-1-propanol.
Oxidation: The major product is 2-chloro-2-fluoro-1-phenyl-1-propanoic acid.
Wissenschaftliche Forschungsanwendungen
2-Chloro-2-fluoro-1-phenyl-1-propanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of enzyme-catalyzed reactions involving halogenated substrates.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Chloro-2-fluoro-1-phenyl-1-propanone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. The pathways involved may include the formation of covalent bonds with amino acids in proteins, leading to changes in protein function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-1-phenyl-1-propanone: Lacks the fluorine atom, making it less reactive in certain substitution reactions.
2-Fluoro-1-phenyl-1-propanone: Lacks the chlorine atom, affecting its reactivity and chemical properties.
2-Bromo-2-fluoro-1-phenyl-1-propanone: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.
Uniqueness
2-Chloro-2-fluoro-1-phenyl-1-propanone is unique due to the presence of both chlorine and fluorine atoms, which confer distinct reactivity patterns and potential applications compared to its analogs. The combination of these halogens can enhance its electrophilic properties and make it a valuable intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
63017-20-9 |
|---|---|
Molekularformel |
C9H8ClFO |
Molekulargewicht |
186.61 g/mol |
IUPAC-Name |
2-chloro-2-fluoro-1-phenylpropan-1-one |
InChI |
InChI=1S/C9H8ClFO/c1-9(10,11)8(12)7-5-3-2-4-6-7/h2-6H,1H3 |
InChI-Schlüssel |
WVNMEBMFFFPIHY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)C1=CC=CC=C1)(F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2E)-2-Buten-1-Yl]-4-Fluorobenzene](/img/structure/B15202010.png)
![10,16-Bis[3,5-bis(trifluoromethyl)phenyl]-12-(4-methylphenyl)sulfonyl-13-oxo-12,14-diaza-13lambda5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B15202012.png)
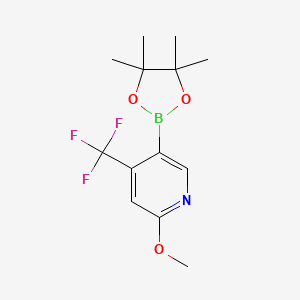
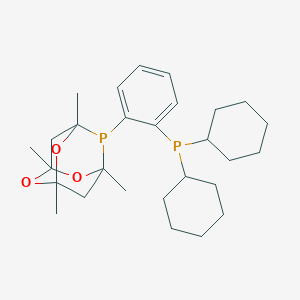
![N-(4-Fluoro-phenyl)-2-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-acetamide](/img/structure/B15202029.png)

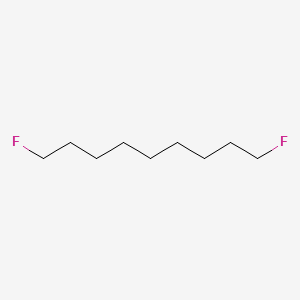
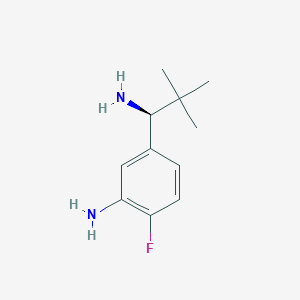
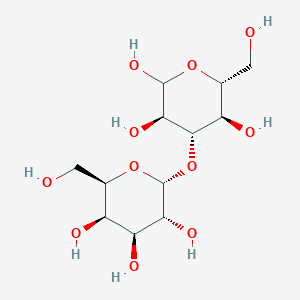
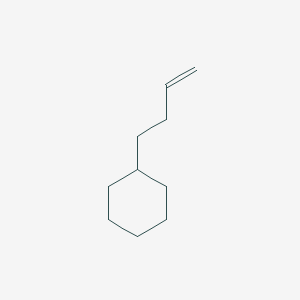
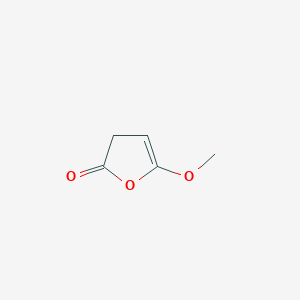
![2,3,5,6-Tetrafluorophenyl 13-methyl-14-oxo-18-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-4,7,10-trioxa-13-azaoctadecanoate](/img/structure/B15202074.png)
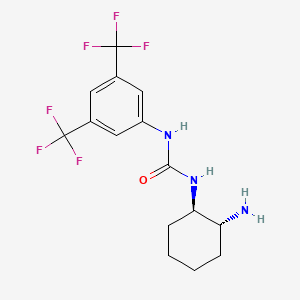
![(NZ)-N-[1-(3,4-difluorophenyl)propylidene]hydroxylamine](/img/structure/B15202092.png)
